[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine
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Overview
Description
[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine is a chiral amine compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as benzylamine and methyl acrylate.
Cyclization: The key step involves the cyclization of these starting materials to form the pyrrolidine ring. This can be achieved through a series of reactions including nucleophilic addition and intramolecular cyclization.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (3R,4R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound often involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to achieve high yields and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood and cognition.
Comparison with Similar Compounds
Similar Compounds
- [(3R,4R)-1-benzyl-4-methylpiperidine-3-yl]methanamine
- [(3R,4R)-1-benzyl-4-methylpyridine-3-yl]methanamine
Uniqueness
[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine is unique due to its specific stereochemistry and the presence of a phenyl group, which can influence its binding affinity and selectivity towards molecular targets.
Properties
IUPAC Name |
[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14-8-11(7-13)12(9-14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKWLNGSMLDBPW-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C2=CC=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]([C@@H](C1)C2=CC=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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